molecular formula C23H16FN3O3S2 B2647527 N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899941-66-3

N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2647527
CAS No.: 899941-66-3
M. Wt: 465.52
InChI Key: REAKTNXYJCDCEO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a thiophenylmethyl group, and a benzofuro[3,2-d]pyrimidinyl core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzofuro[3,2-d]pyrimidinyl structure.

    Introduction of the Thiophenylmethyl Group: This step involves the alkylation of the core structure with a thiophenylmethyl halide in the presence of a base.

    Attachment of the Fluorophenyl Group: This step involves the coupling of the intermediate with a fluorophenyl amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Oxidative Stress: Generating reactive oxygen species that can affect cellular function and viability.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

  • N-(4-chlorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological effects.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O3S2/c24-14-7-9-15(10-8-14)25-19(28)13-32-23-26-20-17-5-1-2-6-18(17)30-21(20)22(29)27(23)12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAKTNXYJCDCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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